molecular formula C3H6O3S2 B14314552 (Thiiran-2-yl)methanesulfonic acid CAS No. 116381-62-5

(Thiiran-2-yl)methanesulfonic acid

Cat. No.: B14314552
CAS No.: 116381-62-5
M. Wt: 154.21 g/mol
InChI Key: SHOPDKUALBMKJH-UHFFFAOYSA-N
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Description

(Thiiran-2-yl)methanesulfonic acid is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring attached to a methanesulfonic acid group. Thiiranes are three-membered cyclic sulfides with high ring strain, making them reactive intermediates in organic synthesis . The methanesulfonic acid moiety contributes strong acidity (pKa ≈ −1.9) and solubility in polar solvents, akin to methanesulfonic acid (CH₃SO₃H, MSA) .

Properties

CAS No.

116381-62-5

Molecular Formula

C3H6O3S2

Molecular Weight

154.21 g/mol

IUPAC Name

thiiran-2-ylmethanesulfonic acid

InChI

InChI=1S/C3H6O3S2/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H,4,5,6)

InChI Key

SHOPDKUALBMKJH-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiiran-2-yl)methanesulfonic acid typically involves the reaction of thiirane with methanesulfonic acid. One common method includes the use of methanesulfonic acid and thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours afterward .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.

Chemical Reactions Analysis

Types of Reactions

(Thiiran-2-yl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonates and sulfinates.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

(Thiiran-2-yl)methanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Thiiran-2-yl)methanesulfonic acid involves its interaction with various molecular targets. The thiirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical studies to modify specific amino acid residues and study protein function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Methanesulfonic Acid (MSA, CH₃SO₃H)
  • Structure : Lacks the thiirane ring, featuring a methyl group directly bonded to the sulfonic acid group.
  • Acidity : Strong acid (pKa ~ −1.9), fully ionized in water .
  • Reactivity: Non-oxidizing, making it a safer catalyst than sulfuric acid in polymerization and esterification reactions .
  • Applications : Widely used as a catalyst in organic synthesis (e.g., fluorescein production) and industrial processes due to its stability and low toxicity .

The ring strain may enhance participation in ring-opening reactions, a property absent in MSA .

b) Camphor Sulfonic Acid (CSA)
  • Structure : A chiral sulfonic acid derived from camphor.
  • Reactivity : Used in asymmetric synthesis, such as cyclization of thiiranes to thietanes without epimerization .
  • Applications : Preferred in stereoselective reactions due to its chirality.

Comparison : Unlike CSA, (Thiiran-2-yl)methanesulfonic acid lacks inherent chirality but may facilitate thiirane-specific transformations (e.g., thietane synthesis via ring expansion) .

c) Sulfuric Acid (H₂SO₄)
  • Acidity : Stronger acid (pKa ~ −3) but highly oxidizing, leading to side reactions (e.g., dehydration, sulfonation) .

Comparison: The thiiranyl derivative shares MSA’s non-oxidizing nature, offering safer alternatives for acid-catalyzed reactions where sulfuric acid’s oxidative side reactions are problematic .

Physicochemical Properties

Table 1: Key Properties of Sulfonic Acids and Related Compounds
Compound Acidity (pKa) Solubility Oxidizing? Stability Key Applications
This compound* ~−2 (estimated) Moderate in polar solvents No Moderate (thiirane ring strain) Organic synthesis, catalysis
Methanesulfonic acid −1.9 High in water No High Polymerization, fluorescein synthesis
Camphor sulfonic acid ~−2.5 Soluble in DMSO No High Asymmetric cyclization
Sulfuric acid −3 High in water Yes High Industrial catalysis

*Properties inferred from structural analogs.

Environmental and Industrial Relevance

  • Atmospheric Analogs: Methanesulfonic acid (MSA) and hydroxymethanesulfonic acid (CH₃SO₄H) are atmospheric oxidation products of dimethyl sulfide (DMS) .
  • Industrial Use : Likely niche applications in fine chemical synthesis due to its complex structure, contrasting with MSA’s broad industrial use .

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